molecular formula C15H12ClF3N2O B4774480 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea

Cat. No. B4774480
M. Wt: 328.71 g/mol
InChI Key: HWNDAKGHLIZBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea, commonly known as Diuron, is a herbicide that belongs to the class of substituted urea compounds. It was first introduced in the 1950s and has been widely used in agriculture to control the growth of weeds in various crops. Diuron is a non-selective herbicide, which means that it can kill both broadleaf and grassy weeds. In recent years, there has been a growing interest in the scientific research application of Diuron due to its potential as a tool for studying plant physiology and biochemistry.

Mechanism of Action

Diuron acts by inhibiting the photosystem II complex of chloroplasts, which is responsible for the light-dependent reactions of photosynthesis. It binds to the D1 protein of the photosystem II complex, which prevents the transfer of electrons from water to plastoquinone. This results in the generation of reactive oxygen species, which damage the photosystem II complex and ultimately lead to the inhibition of photosynthesis.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of roots and shoots, reduces the chlorophyll content of leaves, and decreases the production of carbohydrates and proteins. It also affects the activity of various enzymes involved in photosynthesis, respiration, and other metabolic processes.

Advantages and Limitations for Lab Experiments

Diuron has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a well-defined mechanism of action. However, it also has some limitations. It is toxic to both plants and animals, which can make it difficult to work with. It also has a relatively short half-life in the environment, which can limit its effectiveness in field studies.

Future Directions

There are several future directions for research on Diuron. One area of interest is the development of new herbicides based on the structure of Diuron that are more effective and less toxic. Another area of interest is the study of the effects of Diuron on non-target organisms, such as insects and soil microorganisms. Finally, there is a need for more research on the environmental fate and transport of Diuron, as well as its potential impact on human health.

Scientific Research Applications

Diuron is widely used in scientific research to study the effects of herbicides on plant physiology and biochemistry. It has been shown to inhibit photosynthesis in plants by blocking electron transport in the thylakoid membranes of chloroplasts. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c1-9-3-2-4-11(7-9)20-14(22)21-13-8-10(15(17,18)19)5-6-12(13)16/h2-8H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNDAKGHLIZBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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